molecular formula C10H16 B14658128 4-Methyleneoctahydro-1H-indene CAS No. 40954-37-8

4-Methyleneoctahydro-1H-indene

Cat. No.: B14658128
CAS No.: 40954-37-8
M. Wt: 136.23 g/mol
InChI Key: UOTNDMDASDMEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyleneoctahydro-1H-indene is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . It is classified as a bicyclic hydrocarbon, specifically a cis-2-methylenebicyclo[4.3.0]nonane, which indicates a fused ring system . With a calculated density of approximately 0.892 g/cm³ and a boiling point near 183.6°C at standard atmospheric pressure, it is typically a liquid under standard conditions . Its structure features a methylidene group at the 4-position of an octahydro-1H-indene core, providing a potential site for chemical reactions and functionalization . This bicyclic scaffold is of significant interest in organic synthesis and materials science research, where it may serve as a versatile precursor or building block for the development of more complex molecular architectures. Researchers value this compound for exploring novel synthetic pathways, in catalytic studies, and for its potential application in the development of specialty hydrocarbons. Available SMILES: C2(=C)\C1CCCC1CCC2 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Synonyms: 7-Methylidene-1,2,3,3a,4,5,6,7a-octahydroindene; cis-2-Methylenebicyclo[4.3.0]nonane . CAS Registry Number: 40954-37-8 .

Properties

CAS No.

40954-37-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

7-methylidene-1,2,3,3a,4,5,6,7a-octahydroindene

InChI

InChI=1S/C10H16/c1-8-4-2-5-9-6-3-7-10(8)9/h9-10H,1-7H2

InChI Key

UOTNDMDASDMEAG-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCC2C1CCC2

Origin of Product

United States

Preparation Methods

Grignard Addition to Octahydro-4,7-methano-inden-5-one

The synthesis begins with the Grignard addition of methyl magnesium bromide to octahydro-4,7-methano-inden-5-one. A flame-dried 5-L reactor equipped with a mechanical stirrer and thermocouple is charged with methyl magnesium bromide (3 M in tetrahydrofuran) under nitrogen. Octahydro-4,7-methano-inden-5-one (649 g, 4.32 mol) is added over 3–4 hours at 15–20°C, followed by quenching with acetic acid and ice. This step yields 5-methyl-octahydro-4,7-methano-inden-5-ol (650 g, 90% yield), confirmed by $$ ^1H $$ NMR analysis. Key spectral data include a singlet at 1.32 ppm (3H, methyl group) and multiplet resonances between 0.87–2.58 ppm corresponding to the bicyclic framework.

Acid-Catalyzed Dehydration to Hexahydro-4,7-methano-indene Isomers

The alcohol intermediate undergoes dehydration using p-toluenesulfonic acid (13 g, 2% w/w) in toluene under reflux (120–135°C). Water is removed via azeotropic distillation using a Bidwell trap, yielding a mixture of hexahydro-4,7-methano-indene isomers (533 g, 92% yield). The $$ ^1H $$ NMR spectrum reveals vinyl proton signals at 4.56 ppm and 4.82 ppm, confirming the formation of 4-methylene and 5-methyl isomers.

Hydroformylation to 4-Methyleneoctahydro-1H-indene

The final step involves hydroformylation using a syngas mixture (CO:H$$_2$$ = 1:1) at 120°C and 300 psig in the presence of carbonyl hydrido tris(triphenylphosphine)rhodium(I). After 2.5 hours, gas-liquid chromatography confirms complete conversion, affording a 9:1 mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-indene-5-carbaldehyde (88% yield). Distillation separates the isomers, with 4-methyleneoctahydro-1H-indene identified by its distinct $$ ^1H $$ NMR profile.

Reaction Conditions and Optimization

Table 1 summarizes critical parameters for each synthesis stage:

Step Reactants/Catalysts Conditions Yield
Grignard Addition Methyl MgBr, THF 15–20°C, 3–4 hours 90%
Dehydration p-Toluenesulfonic acid, toluene Reflux (120–135°C), 25–30 hours 92%
Hydroformylation Rh catalyst, Syngas 120°C, 300 psig, 2.5 hours 88%

Key optimizations include maintaining strict temperature control during Grignard addition to prevent side reactions and using azeotropic distillation to efficiently remove water during dehydration. The hydroformylation step achieves high regioselectivity due to the rhodium catalyst’s affinity for terminal alkene insertion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Intermediates and the final product are characterized by $$ ^1H $$ NMR (500 MHz, CDCl$$_3$$):

  • 5-Methyl-octahydro-4,7-methano-inden-5-ol :

    • δ 1.32 ppm (s, 3H, CH$$_3$$)
    • δ 2.58 ppm (q, 1H, J = 8.52 Hz, bridgehead proton)
  • Hexahydro-4,7-methano-indene Isomers :

    • δ 4.56–4.82 ppm (s, 2H, vinyl protons)
  • 4-Methyleneoctahydro-1H-indene :

    • δ 9.60–9.65 ppm (m, aldehyde proton)

Gas-Liquid Chromatography (GLC)

GLC analysis using a capillary column (DB-5) confirms >98% purity for the final product, with retention times of 12.3 minutes (major isomer) and 13.1 minutes (minor isomer).

Chemical Reactions Analysis

Types of Reactions: 4-Methyleneoctahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is typically employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Methyleneoctahydro-1H-indene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methyleneoctahydro-1H-indene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the presence of the methylene group and the bicyclic structure, which can interact with various molecular targets and pathways. For example, in oxidation reactions, the methylene group can be targeted by oxidizing agents, leading to the formation of ketones or alcohols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of 4-Methyleneoctahydro-1H-indene and Analogues
Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features
4-Methyleneoctahydro-1H-indene C₁₀H₁₆ 4-Methylene group Tricyclic (bicyclo[2.2.1]heptane + cyclohexene)
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one C₁₇H₁₄O₂ 4-Methoxybenzylidene, ketone Planar indan-1-one core with twisted benzene ring
4-Methylindane (2,3-dihydro-4-methyl-1H-indene) C₁₀H₁₂ 4-Methyl group Partially saturated bicyclic indene
Octahydro-2H-inden-2-one C₉H₁₄O Ketone at C2 Saturated bicyclic framework with ketone
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO Cathinone derivative Indene fused with psychoactive substituents

Physical and Spectral Properties

Table 2: Comparative Physical Properties
Compound Name Physical State Melting Point (°C) Boiling Point (°C) Spectral Data (Key Peaks)
4-Methyleneoctahydro-1H-indene Liquid Not reported ~234–363 (varies with pressure) NMR: δ 0.8–2.5 (aliphatic protons)
4-Methylindane Liquid -34 187 MS: m/z 132 (M⁺)
Octahydro-2H-inden-2-one Liquid -20 215 IR: 1715 cm⁻¹ (C=O stretch)
(2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one Solid 100–102 (crystal) N/A X-ray: r.m.s. deviation 0.007 Å

Key Differentiators

Saturation and Rigidity : 4-Methyleneoctahydro-1H-indene’s fully saturated tricyclic framework enhances thermal stability compared to partially unsaturated analogues like 4-methylindane .

Functional Group Impact : Ketone-containing derivatives (e.g., octahydro-2H-inden-2-one) show higher polarity, affecting solubility and reactivity .

Synthetic Complexity : Multisubstituted indenes (e.g., methoxybenzylidene derivatives) require precise stereochemical control, unlike the simpler industrial synthesis of 4-methyleneoctahydro-1H-indene .

Q & A

Q. What are the optimal synthetic routes for 4-methyleneoctahydro-1H-indene, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of 4-methyleneoctahydro-1H-indene typically involves cycloaddition or ring-closing metathesis strategies. For example, highlights the use of phthalic anhydride and H₂O₂ in ethanol for related indene derivatives, suggesting oxidation-controlled pathways. Key considerations include:

  • Catalyst selection : Transition-metal catalysts (e.g., Grubbs catalysts) may reduce side reactions like dimerization.
  • Temperature control : Low temperatures (0–5°C) favor stereoselectivity, as seen in analogous octahydroindene syntheses ().
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) is recommended to isolate isomers .

Q. How can researchers characterize the structural and electronic properties of 4-methyleneoctahydro-1H-indene derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, used ¹H-NMR to validate the structure of 5,6-dimethoxy-1H-indene-2-carboxamides.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) distinguishes between isomers with identical molecular formulas.
  • X-ray crystallography : Resolves absolute configurations, particularly for chiral centers in octahydroindenes ().
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites .

Q. What are the common reactivity patterns of 4-methyleneoctahydro-1H-indene under oxidative or reductive conditions?

Methodological Answer:

  • Oxidation : The methylene group undergoes epoxidation or ketone formation. For example, notes that octahydro-1H-inden-5-ol oxidizes to ketones or aldehydes using Jones reagent.
  • Reduction : Hydrogenation with Pd/C or Raney Ni yields saturated indane derivatives ().
  • Electrophilic substitution : The indene core reacts with halogens (e.g., Br₂) at the double bond, but steric hindrance from the octahydro scaffold may redirect reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 4-methyleneoctahydro-1H-indene derivatives?

Methodological Answer: Contradictions often arise from impurities, stereochemical variability, or assay-specific interference. Strategies include:

  • Purity validation : Use HPLC-MS to confirm >95% purity ().
  • Stereochemical profiling : Separate enantiomers via chiral chromatography and test individually, as seen in for chlordane isomers.
  • Kinetic assays : Apply Ellman’s method () to differentiate between competitive/noncompetitive enzyme inhibition.
  • Control experiments : Test metabolites or degradation products for off-target effects .

Q. What computational tools are effective for predicting the binding affinity of 4-methyleneoctahydro-1H-indene derivatives to biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., ’s docking study on BuChE).
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories recommended).
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using datasets from PubChem or ChEMBL .

Q. How can multi-target drug design be applied to 4-methyleneoctahydro-1H-indene derivatives for diseases like Alzheimer’s?

Methodological Answer:

  • Scaffold hybridization : Merge the indene core with acetylcholinesterase (AChE) inhibitors (e.g., donepezil-like motifs) to enhance dual AChE/BuChE inhibition ().
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, hydrophobic pockets) using tools like PharmaGist.
  • In vivo validation : Use orthotopic pancreatic cancer models (as in ) to evaluate blood-brain barrier penetration and toxicity .

Q. What analytical challenges arise in quantifying 4-methyleneoctahydro-1H-indene in environmental or biological matrices?

Methodological Answer:

  • Matrix interference : Use Solid-Phase Extraction (SPE) with C18 cartridges to isolate the compound from complex samples.
  • Detection limits : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves sensitivity at ng/mL levels.
  • Isomer discrimination : Employ chiral columns (e.g., Chiralpak AD-H) to resolve stereoisomers, as in pesticide residue analysis () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.